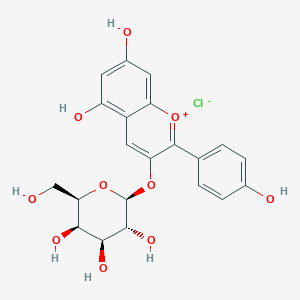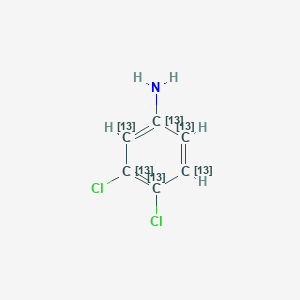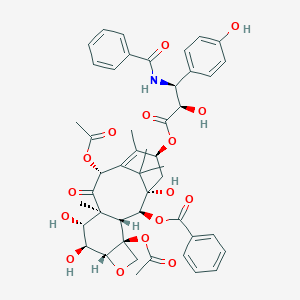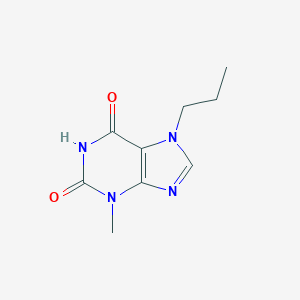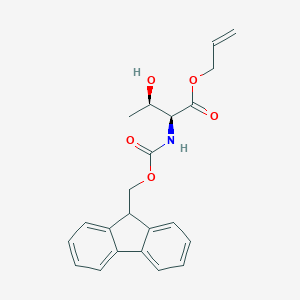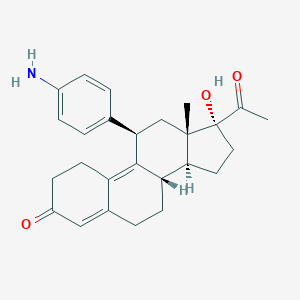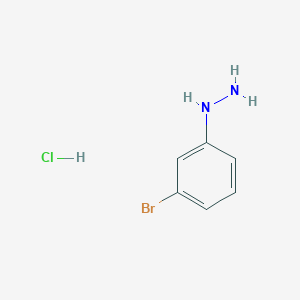![molecular formula C15H11N5O B028968 N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phényl]acétamide CAS No. 115931-01-6](/img/structure/B28968.png)
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phényl]acétamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of Zaleplon metabolism.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: As a metabolite of Zaleplon, it is relevant in pharmacokinetic and pharmacodynamic studies.
Industry: The compound is used in the development and testing of new pharmaceuticals.
Mécanisme D'action
Target of Action
Zaleplon desethyl, like its parent compound Zaleplon, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system . Zaleplon desethyl binds selectively to the brain omega-1 receptor situated on the alpha subunit of the GABA-A/chloride ion channel receptor complex .
Mode of Action
Zaleplon desethyl exerts its action through subunit modulation of the GABA-BZ receptor chloride channel macromolecular complex . This interaction potentiates the binding of t-butyl-bicyclophosphorothionate (TBPS), a chloride channel blocker . The modulation of this receptor complex enhances GABAergic inhibition of neurotransmission in the central nervous system .
Biochemical Pathways
The primary biochemical pathway involved in the action of Zaleplon desethyl is the GABAergic system . By modulating the GABA-BZ receptor complex, Zaleplon desethyl enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . This results in the sedative, anxiolytic, muscle relaxant, and anticonvulsive effects observed with this compound .
Pharmacokinetics
Zaleplon desethyl is metabolized to a lesser extent by cytochrome P450 (CYP) 3A4 to form desethylzaleplon, which is quickly converted, presumably by aldehyde oxidase, to 5-oxo-desethylzaleplon . These oxidative metabolites are then converted to glucuronides and eliminated in urine . The rapid absorption and short elimination half-life of Zaleplon desethyl contribute to its quick onset of action and short duration of effect .
Result of Action
The molecular and cellular effects of Zaleplon desethyl’s action primarily involve the enhancement of GABAergic inhibition in the central nervous system . This results in a decrease in neuronal excitability, leading to the compound’s sedative and hypnotic effects .
Action Environment
The action, efficacy, and stability of Zaleplon desethyl can be influenced by various environmental factors. For instance, the presence of certain drugs, such as azole antifungals and certain anti-seizure medicines, can affect liver enzymes that remove Zaleplon desethyl from the body, potentially impacting its action . Additionally, high-fat meals can prevent the drug from working properly, suggesting that dietary factors can also influence its efficacy .
Analyse Biochimique
Biochemical Properties
It is known that N-Desethyl-Zaleplon is formed in the presence of NADPH by microsomes from the liver of rats and monkeys, and its formation is strongly suggested to be mediated by a number of cytochrome P-450 isoforms, such as 3A, 2C, and 2D subfamilies .
Cellular Effects
Its parent compound, Zaleplon, has been shown to have sedative and hypnotic effects, reducing the number of awakenings, shortening the time to sleep onset, and extending sleep duration .
Molecular Mechanism
It is known that Zaleplon, the parent compound, works by binding to the γ-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex .
Metabolic Pathways
It is known that N-Desethyl-Zaleplon is formed in the presence of NADPH by microsomes from the liver of rats and monkeys, and its formation is strongly suggested to be mediated by a number of cytochrome P-450 isoforms, such as 3A, 2C, and 2D subfamilies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide involves the reaction of N-[3-(dimethylamino)-1-oxo-2-propenyl]phenylacetamide with 3-amino-4-cyanopyrazole under acidic conditions . The reaction medium typically comprises a mixture of water and a water-miscible organic compound . The process requires careful control of reaction conditions to ensure the formation of the desired product and minimize impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zaleplon: The parent compound, used as a sedative-hypnotic drug.
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide: A regioisomer of Zaleplon.
Uniqueness
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide is unique due to its specific structure and role as a metabolite of Zaleplon. Its distinct chemical properties and biological activity make it a valuable compound for research and pharmaceutical applications.
Propriétés
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCZTXQJFDPOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433888 | |
| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-01-6 | |
| Record name | Zaleplon desethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESESETHYLZALEPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
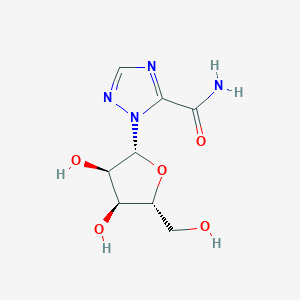
![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)

